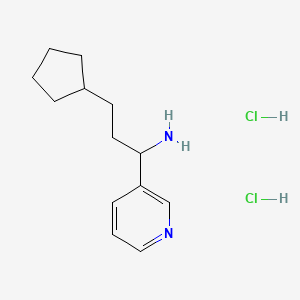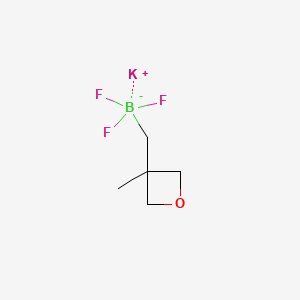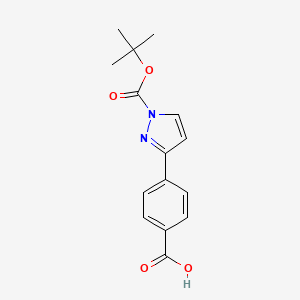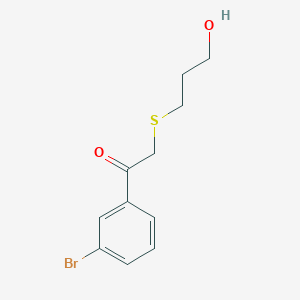![molecular formula C15H19BF2O2 B13487821 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclopropyl ring substituted with difluoro and phenyl groups, and a dioxaborolane ring with tetramethyl substitution. The stereochemistry is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopropyl ring.
準備方法
The synthesis of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.
Introduction of the difluoro and phenyl groups: These substituents can be introduced through selective halogenation and subsequent substitution reactions.
Formation of the dioxaborolane ring: This involves the reaction of a boronic acid or boronate ester with a suitable diol under dehydrating conditions to form the dioxaborolane ring.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoro and phenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions or other molecules.
類似化合物との比較
Similar compounds include other cyclopropyl and dioxaborolane derivatives, such as:
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is unique due to its specific stereochemistry and substitution pattern.
Cyclopropylboronic acids: These compounds share the cyclopropyl and boronic acid functional groups but differ in their specific substituents and stereochemistry.
Dioxaborolane derivatives: These compounds share the dioxaborolane ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties.
特性
分子式 |
C15H19BF2O2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)12-11(15(12,17)18)10-8-6-5-7-9-10/h5-9,11-12H,1-4H3/t11-,12-/m1/s1 |
InChIキー |
WUXNWDSLWYRGRW-VXGBXAGGSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2[C@H](C2(F)F)C3=CC=CC=C3 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)

![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)

![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)

![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)

![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)



